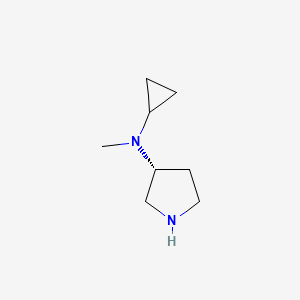

Cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine

Description

Cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine is a chiral secondary amine characterized by a pyrrolidine ring substituted with a cyclopropylmethyl group at the (R)-configured 3-amino position. This compound has drawn attention in medicinal chemistry due to its structural motifs, which are common in ligands targeting neurotransmitter receptors and enzymes. The (R)-stereochemistry is critical for enantioselective interactions, as seen in neurotensin receptor agonists and melanin-concentrating hormone (MCH) receptor antagonists .

Properties

IUPAC Name |

(3R)-N-cyclopropyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHWPNLOCBILB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . This reaction yields cyclopropyl derivatives, which can then be further functionalized to introduce the pyrrolidin-3-yl-amine group.

Industrial Production Methods

Industrial production of Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Histamine H3 Receptor Modulation

One of the primary applications of cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine is its role as a modulator of the histamine H3 receptor. Compounds that interact with this receptor can influence various physiological processes, including cognition, memory, and cardiovascular functions. Research indicates that derivatives of cyclopropyl amines can serve as effective antagonists or inverse agonists of the H3 receptor, potentially aiding in the treatment of cognitive disorders and obesity-related conditions .

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Cyclopropyl-containing compounds have also been investigated for their inhibitory effects on neuronal nitric oxide synthase (nNOS). A study demonstrated that certain derivatives exhibit significant inhibition of nNOS activity with nanomolar potency. This inhibition is crucial for developing therapeutics for neurological disorders, as nNOS plays a role in neurodegenerative diseases . The structural modifications in these compounds enhance their selectivity and potency, making them viable candidates for further development.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound derivatives. Various studies have systematically explored how changes in molecular structure affect biological activity.

Key Findings from SAR Studies

- Potency Enhancement : Modifications such as substituting different groups on the pyrrolidine ring have shown to significantly increase inhibitory potency against nNOS .

- Lipophilicity and Binding Affinity : The introduction of cyclopropyl groups has been linked to improved lipophilicity and binding affinity in specific receptor sites, enhancing the overall efficacy of the compounds .

| Compound Structure | Activity (IC50) | Notable Modifications |

|---|---|---|

| Cyclopropylmethylamide | 72 nM | Optimal R1 substituent |

| 3-Hydroxypyrrolidine | 10-fold increase | Smaller polar group |

| 3-Phenylpiperidine | 3-fold increase | Conformational restriction |

Development of nNOS Inhibitors

A significant study focused on synthesizing a library of cyclopropyl amine derivatives aimed at inhibiting nNOS. The findings revealed that specific modifications could drastically alter the inhibitory activity, with some derivatives achieving double-digit nanomolar inhibition levels . The crystal structures obtained during this research provided insights into how these compounds interact at the molecular level.

Clinical Implications for Cognitive Disorders

Research has indicated that this compound derivatives could be beneficial in treating cognitive disorders linked to H3 receptor dysregulation. The ability to selectively modulate this receptor can lead to advancements in therapies for conditions such as Alzheimer's disease and other forms of dementia .

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential to understand its biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Key Properties of Cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine and Analogues

Stereochemical and Substitution Effects

- The (R)-configuration in the target compound and (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride is crucial for receptor binding. For example, neurotensin receptor agonists require precise stereochemistry for activity .

- Substituting cyclopropylmethyl (target) vs. benzyl (e.g., (4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride) alters lipophilicity and steric bulk, impacting blood-brain barrier permeability .

Biological Activity

Cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine is a complex organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, synthesis methods, and relevant case studies.

Structural Characteristics

This compound has the molecular formula and a molecular weight of 197.28 g/mol. The compound features a chiral center at the pyrrolidine ring, which significantly influences its biological interactions and pharmacological properties. Its unique cyclopropylmethyl substituent enhances binding affinity to various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It can act as an inhibitor or activator of enzymes, receptors, or other proteins depending on its structure and functional groups. The compound's mechanism involves modulating neurotransmitter systems and other biochemical pathways, which may lead to significant pharmacological effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring and the cyclopropylmethyl group can significantly alter the compound's efficacy and selectivity toward specific targets. For example, the introduction of different substituents on the pyrrolidine ring has been shown to enhance or diminish binding affinity to various receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-1-(pyrrolidin-1-yl)ethanone | Pyrrolidine ring without cyclopropylmethyl substituent | More basic due to absence of cyclopropane |

| 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Contains a methyl group instead of cyclopropylmethyl | Different steric effects impacting reactivity |

| 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone | Similar structure but with different stereochemistry | Potentially different biological activity due to chirality |

The structural uniqueness of this compound contributes to its distinct chemical reactivity and biological interactions compared to these similar compounds.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, including:

- Neurotransmitter Modulation : The compound shows potential in influencing neurotransmitter systems, particularly in neurological disorders.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial and antiviral properties.

- Cancer Therapy : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .

Case Studies

- Neuronal Nitric Oxide Synthase Inhibition : A study demonstrated that derivatives of this compound exhibited selective inhibition of neuronal nitric oxide synthase (nNOS) with double-digit nanomolar inhibition in vitro. This suggests a therapeutic potential in treating neurological disorders .

- Structure-Based Optimization : Research involving structure-guided design led to the development of potent inhibitors targeting specific enzymes related to cancer progression. Compounds derived from this compound showed improved potency through strategic modifications .

Q & A

Q. How can the stereochemical configuration of cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine be experimentally verified?

Methodological Answer: The (R)-configuration at the pyrrolidine C3 position can be confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a polar mobile phase (e.g., hexane/isopropanol with 0.1% diethylamine). Retention times should be compared to commercially available enantiomeric standards. Alternatively, single-crystal X-ray diffraction can resolve absolute stereochemistry, as demonstrated for structurally related pyrrolidine derivatives .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. During handling, use nitrile gloves, safety goggles, and a lab coat. Avoid dust generation by working in a fume hood with local exhaust ventilation. Contaminated surfaces should be cleaned with ethanol or isopropanol .

Q. What analytical techniques are suitable for purity assessment?

Methodological Answer: Purity can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) coupled with UV detection at 210–254 nm. Complementary techniques include LC-MS for molecular weight confirmation and 1H/13C NMR to verify structural integrity and detect impurities .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for enantiomeric excess?

Methodological Answer: Enantioselective synthesis can be enhanced using chiral auxiliaries or asymmetric catalysis. For example, a palladium-catalyzed cyclopropanation with a chiral phosphine ligand (e.g., (R)-BINAP) may improve stereocontrol. Post-synthetic purification via recrystallization in a chiral solvent system (e.g., ethanol/(−)-menthol) can further enrich enantiomeric purity .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Methodological Answer: Contradictions in reactivity (e.g., stability under acidic conditions) can be resolved by systematically replicating experiments under controlled variables (temperature, solvent, catalyst). Use in situ FTIR or NMR to monitor reaction intermediates. For example, if decomposition is reported in aqueous HCl, test stability in anhydrous HCl/dioxane systems and compare kinetic profiles .

Q. What strategies are recommended for evaluating the compound’s toxicological profile when existing data are limited?

Methodological Answer: Conduct in vitro assays using hepatocyte cell lines (e.g., HepG2) to assess acute cytotoxicity (IC50 via MTT assay). For genotoxicity, perform Ames tests with Salmonella typhimurium strains TA98 and TA100. In vivo studies in rodent models (OECD Guideline 420) can evaluate acute oral toxicity, with histopathological analysis of liver and kidney tissues .

Q. How can the environmental impact of this compound be assessed given the lack of ecological data?

Methodological Answer: Use OECD 301 biodegradation tests to measure mineralization rates in activated sludge. For bioaccumulation potential, calculate the octanol-water partition coefficient (logP) via shake-flask methods or computational tools (e.g., EPI Suite). Ecotoxicity can be preliminarily estimated using Daphnia magna acute immobilization assays (OECD 202) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) against hypothesized targets like melanin-concentrating hormone receptor 1 (MCHR1), using crystal structures (PDB: 4N6H). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.